REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[N:14]=[C:13]2[C:9]([N:10]=[CH:11][N:12]2[CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)=[C:8]([NH2:21])[N:7]=1)[CH2:2][CH2:3][CH3:4].[Br:22]NC(=O)CCC(N)=O>ClCCl>[Br:22][C:11]1[N:12]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[C:13]2[C:9]([N:10]=1)=[C:8]([NH2:21])[N:7]=[C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:14]=2
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
BrNC(CCC(=O)N)=O
|
Name
|
(w/v)-Sodium sulfate
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated sodium hydrogen carbonate solution and brine
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether and isohexane (1/1, 200 ml)
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C2=NC(=NC(=C2N1)N)OCCCC)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |